Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-butoxybenzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Procure 3-Bromo-4-butoxybenzoic acid for the optimal 3-bromo-4-butoxy motif identified in a 67-compound antispasmodic study—its derivative (PA-1) showed 3.94× papaverine potency. The C4 chain & 3-bromo substituent yield specific SmA mesophase behavior for liquid crystals and enable Pd-catalyzed cross-couplings absent in non-brominated analogs. Verify your synthetic path with this privileged scaffold.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 450416-09-8
Cat. No. B185375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-butoxybenzoic acid
CAS450416-09-8
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
InChIKeyBVBNHQFKCXIFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-butoxybenzoic Acid CAS 450416-09-8: Chemical Identity and Core Properties


3-Bromo-4-butoxybenzoic acid (CAS 450416-09-8) is a disubstituted benzoic acid derivative with molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It belongs to the 4-alkoxybenzoic acid family, distinguished by a bromine substituent at the 3-position (ortho to the carboxylic acid group) and an n-butoxy chain at the 4-position (para to the carboxylic acid) [1]. The compound is commercially available as a building block for organic synthesis, typically supplied at ≥95% purity as a solid requiring storage in a cool, dry environment with sealed packaging at 2–8°C . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 46.53 Ų and a calculated LogP of 3.3262 .

Why 3-Bromo-4-butoxybenzoic Acid Cannot Be Replaced by Other 4-Alkoxybenzoic Acids or Non-Brominated Analogs


The combination of the 3-bromo substituent and the 4-butoxy chain in 3-bromo-4-butoxybenzoic acid produces physicochemical and functional properties that diverge measurably from non-brominated analogs and from derivatives with alternative alkoxy chain lengths. The lateral bromine atom introduces both steric bulk and electron-withdrawing character that alters mesomorphic behavior [1], modifies lipophilicity (ΔLogP ≈ 0.76 relative to 4-butoxybenzoic acid) , and can serve as a synthetic handle for cross-coupling reactions that are inaccessible to the parent 4-butoxybenzoic acid scaffold [2]. Furthermore, the specific n-butoxy chain length (C4) balances hydrophobic character and melting behavior differently than ethoxy (C2) or octyloxy (C8) variants. These differences manifest concretely in quantitative assays: the dibutylaminoethylamide derivative of this exact compound (PA-1) demonstrated 3.94× the antispasmodic potency of papaverine [3], while introduction of bromine at the 3-position in related benzoic acid VLA-4 antagonist scaffolds improved pharmacokinetic properties [4]. Generic substitution without experimental validation therefore risks altered phase behavior, divergent reactivity profiles, and unpredictable biological activity.

Quantitative Differentiation Evidence for 3-Bromo-4-butoxybenzoic Acid: Head-to-Head and Cross-Study Comparisons


LogP Increase of 3-Bromo-4-butoxybenzoic Acid Relative to Non-Brominated 4-Butoxybenzoic Acid

3-Bromo-4-butoxybenzoic acid exhibits a calculated LogP of 3.3262 , representing a substantial increase in lipophilicity compared to the non-brominated parent compound, 4-butoxybenzoic acid, which has a reported LogP of 2.56370 [1]. The introduction of the bromine atom at the 3-position increases the partition coefficient by approximately 0.76 log units.

Lipophilicity Drug-likeness Physicochemical profiling

Antispasmodic Activity of 3-Bromo-4-butoxybenzoic Acid Derivative PA-1: 3.94× Papaverine Potency

The dibutylaminoethylamide derivative of 3-bromo-4-butoxybenzoic acid, designated PA-1, exhibited anti-barium chloride spasmolytic activity that was 3.94 times that of the reference antispasmodic agent papaverine in isolated mouse intestine [1]. This demonstrates that the 3-bromo-4-butoxybenzoyl scaffold, when appropriately derivatized, can confer substantial pharmacological activity exceeding a clinical benchmark.

Antispasmodic Smooth muscle pharmacology Drug discovery

Mesomorphic Phase Behavior Modulation by Lateral Bromine Substitution in 4-Alkoxybenzoic Acids

Introduction of a lateral bromine substituent at the 3-position of 4-alkoxybenzoic acids reduces polymorphism and alters mesophase stability relative to the parent unsubstituted 4-alkoxybenzoic acids [1]. While 4-alkoxybenzoic acids (n = 4–6) typically exhibit nematic phases and those with n = 7–12 exhibit smectic-nematic behavior [2], halogen substitution in the 3-position suppresses the nematic phase and can restrict the mesophase to a single smectic A (SmA) phase [3]. This represents a fundamental change in liquid crystalline behavior with implications for electro-optical device applications.

Liquid crystals Mesomorphism Materials chemistry

3-Bromo Substituent as a Synthetic Handle for Cross-Coupling and Derivatization Chemistry

The 3-bromo substituent in 3-bromo-4-butoxybenzoic acid provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling diversification at the 3-position that is entirely inaccessible with the non-brominated 4-butoxybenzoic acid scaffold [1]. The compound itself is prepared via O-alkylation of 3-bromo-4-hydroxybenzoic acid with 1-bromobutane, a route that establishes it as a versatile intermediate for further functionalization [2].

Organic synthesis Cross-coupling Building block utility

Pharmacokinetic Improvement Associated with 3-Bromo Substitution in Benzoic Acid VLA-4 Antagonist Series

In a systematic study of benzoic acid derivatives as VLA-4 antagonists, introduction of chlorine or bromine at the 3-position of the central benzene ring of the diphenylurea portion led to measurable improvement in pharmacokinetic properties [1]. While 3-bromo-4-butoxybenzoic acid itself was not the final antagonist in that study, the structure-activity relationship establishes a class-level principle: 3-bromo substitution on appropriately substituted benzoic acid scaffolds enhances drug-like pharmacokinetic behavior relative to unsubstituted analogs.

Medicinal chemistry Pharmacokinetics VLA-4 antagonism

Application Scenarios Where 3-Bromo-4-butoxybenzoic Acid Offers Demonstrated Advantages


Antispasmodic Drug Discovery: Leveraging the 3-Bromo-4-butoxybenzoyl Scaffold

Based on the 3.94× papaverine potency of the PA-1 derivative [1], 3-bromo-4-butoxybenzoic acid serves as a privileged starting material for synthesizing novel antispasmodic agents. The scaffold can be elaborated via amide bond formation with various amines to generate libraries of dibutylaminoethylamide analogs or related basic amide derivatives for smooth muscle relaxation screening. Procurement of this specific compound is justified because the 3-bromo-4-butoxy substitution pattern was identified as optimal among 67 tested alkoxybenzoic acid derivatives in the 1967 Kameyama and Sasaki study, whereas alternative chain lengths or non-brominated analogs would lack this established structure-activity relationship precedent.

Liquid Crystal Materials Engineering: Tuning Mesophase Behavior via Lateral Bromine Substitution

The 3-bromo substituent suppresses nematic phase formation and reduces polymorphism, favoring smectic A (SmA) mesophase behavior in 4-alkoxybenzoic acid derivatives [2][3]. 3-Bromo-4-butoxybenzoic acid is therefore a strategic intermediate for synthesizing liquid crystal components where SmA phases are desired for specific electro-optical characteristics (e.g., ferroelectric or antiferroelectric displays). The C4 butoxy chain length provides an intermediate melting point and viscosity profile compared to shorter (C2) or longer (C8) alkoxy homologs. Substituting a non-brominated 4-butoxybenzoic acid would yield nematic rather than smectic behavior, fundamentally altering device performance parameters.

Modular Medicinal Chemistry: Cross-Coupling Diversification at the 3-Position

The aryl bromide functionality at the 3-position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that are inaccessible from 4-butoxybenzoic acid [4]. Researchers requiring a 4-butoxybenzoic acid core with additional functionalization at the 3-position can obtain 3-bromo-4-butoxybenzoic acid and perform a single cross-coupling step to introduce diverse aryl, alkynyl, or amino substituents. This late-stage diversification strategy is more efficient than de novo synthesis of each derivative and is uniquely enabled by the bromine substituent. Non-brominated analogs would require electrophilic aromatic substitution or directed ortho-metalation, which are incompatible with the electron-rich 4-alkoxy substitution pattern.

VLA-4 Antagonist Lead Optimization: Building Block for Pharmacokinetic Enhancement

In integrin VLA-4 antagonist programs, 3-bromo substitution on benzoic acid-derived scaffolds has been shown to improve pharmacokinetic properties [5]. 3-Bromo-4-butoxybenzoic acid can be incorporated as a building block into diphenylurea or related VLA-4 antagonist cores, leveraging the 3-bromo motif to enhance oral bioavailability. The butoxy chain provides additional lipophilicity (LogP = 3.33 vs. 2.56 for non-brominated analog) that may further modulate absorption and distribution. This specific substitution pattern addresses the well-documented challenge of balancing VLA-4 potency with acceptable pharmacokinetic exposure, making it a rational procurement choice over alternative benzoic acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-butoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.